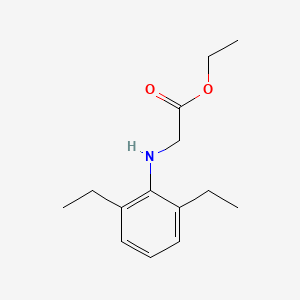
Ethyl N-(2,6-diethylphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,6-diethylphenyl)glycinate: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.327. It is also known by other names such as this compound and N-(2,6-Diethylphenyl)glycine, ethyl ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(2,6-diethylphenyl)glycinate typically involves the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent at elevated temperatures . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl N-(2,6-diethylphenyl)glycinate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemical Synthesis
Organic Synthesis Intermediate
Ethyl N-(2,6-diethylphenyl)glycinate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in creating complex organic molecules.
Synthetic Routes
The compound can be synthesized through the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base like sodium acetate. The reaction typically occurs in ethanol at elevated temperatures, yielding high purity products suitable for further applications.
| Synthetic Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Ethyl Ester Synthesis | 2,6-Diethylaniline, Ethyl Chloroacetate | Ethanol, Base (NaOAc), Heat | High |
Biological Research
Enzyme Interactions and Protein Modifications
In biological studies, this compound is utilized to investigate enzyme interactions and protein modifications. It acts as a model for studying ester hydrolysis and amide bond formation, which are critical processes in biochemistry.
Case Study: Antitumor Activity
A study demonstrated that this compound exhibited significant tumor growth inhibition in xenograft models. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent.
Industrial Applications
Reagent in Chemical Manufacturing
The compound is employed as a reagent in the production of specialty chemicals. Its ability to undergo oxidation and reduction reactions allows for the formation of various derivatives that find utility in different industrial applications.
| Application Area | Details |
|---|---|
| Chemical Manufacturing | Used as a reagent for synthesizing specialty chemicals |
| Agrochemical Production | Intermediate for developing agrochemicals |
Analytical Applications
HPLC Analysis
this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method utilizing acetonitrile and water is effective for separating this compound from impurities, making it suitable for pharmacokinetic studies .
Mécanisme D'action
The mechanism of action of Ethyl N-(2,6-diethylphenyl)glycinate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets. The molecular pathways involved include ester hydrolysis and subsequent binding to target proteins or enzymes .
Comparaison Avec Des Composés Similaires
Glycine, N-(chloroacetyl)-N-(2,6-diethylphenyl)-, ethyl ester: This compound has a similar structure but with a chloroacetyl group instead of an ethyl ester group.
N-(2,6-dimethylphenyl)-glycine, ethyl ester: This compound has a dimethylphenyl group instead of a diethylphenyl group.
Uniqueness: Ethyl N-(2,6-diethylphenyl)glycinate is unique due to its specific diethylphenyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
38727-56-9 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
ethyl 2-(2,6-diethylanilino)acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-10-13(16)17-6-3/h7-9,15H,4-6,10H2,1-3H3 |
Clé InChI |
UHJMECPUUCQFRL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















